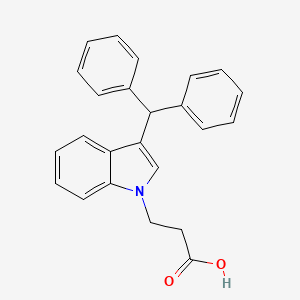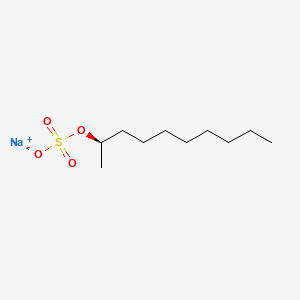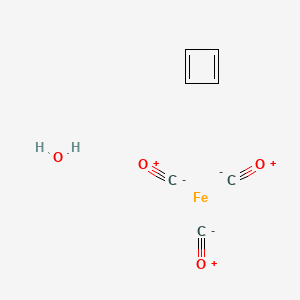
Carbon monoxide;cyclobutadiene;iron;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Cyclobutadieneiron tricarbonyl was first prepared in 1965 by Pettit from 3,4-dichlorocyclobutene and diiron nonacarbonyl. The reaction is as follows :
[ \text{C}_4\text{H}_4\text{Cl}_2 + 2 \text{Fe}_2(\text{CO})_9 \rightarrow (\text{C}_4\text{H}_4)\text{Fe}(\text{CO})_3 + 2 \text{Fe}(\text{CO})_5 + 5 \text{CO} + \text{FeCl}_2 ]
This compound is an example of a piano stool complex, characterized by its unique structure where the iron atom is bonded to three carbon monoxide ligands and a cyclobutadiene ring.
Chemical Reactions Analysis
Cyclobutadieneiron tricarbonyl undergoes various types of reactions, including electrophilic aromatic substitution. Some of the common reactions include :
Friedel-Crafts Acylation: Reacts with acetyl chloride and aluminium chloride to give the acyl derivative.
Formylation: Reacts with formaldehyde and hydrochloric acid to form the chloromethyl derivative.
Vilsmeier-Haack Reaction: Reacts with N-methylformanilide and phosphorus oxychloride to form the formyl derivative.
Mannich Reaction: Reacts to form amine derivatives.
Scientific Research Applications
Cyclobutadieneiron tricarbonyl has several applications in scientific research, particularly in the fields of chemistry and biology. It has been used as a precursor for cyclobutadiene, which is important for studying antiaromaticity and the behavior of small ring systems . Additionally, it has been used in the development of new catalysts and in the study of metal-carbonyl chemistry .
Mechanism of Action
The mechanism by which cyclobutadieneiron tricarbonyl exerts its effects involves the interaction of the iron atom with the cyclobutadiene ring and carbon monoxide ligands. The compound displays aromaticity, which is evidenced by its reactions that can be classified as electrophilic aromatic substitution . The iron atom in the complex facilitates various chemical transformations by stabilizing the cyclobutadiene ring and enabling its reactivity.
Comparison with Similar Compounds
Cyclobutadieneiron tricarbonyl is unique due to its structure and reactivity. Similar compounds include butadieneiron tricarbonyl, which is isoelectronic with cyclobutadieneiron tricarbonyl . Other related compounds include benzocyclobutadiene-iron tricarbonyl complexes . These compounds share similar structural features but differ in their reactivity and applications.
Properties
CAS No. |
12078-17-0 |
|---|---|
Molecular Formula |
C7H6FeO4 |
Molecular Weight |
209.96 g/mol |
IUPAC Name |
carbon monoxide;cyclobutadiene;iron;hydrate |
InChI |
InChI=1S/C4H4.3CO.Fe.H2O/c1-2-4-3-1;3*1-2;;/h1-4H;;;;;1H2 |
InChI Key |
LPFAZIFEIXOVQM-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C1.O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



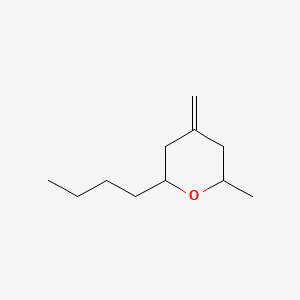


![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
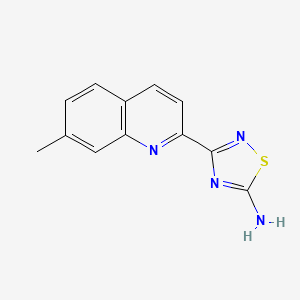

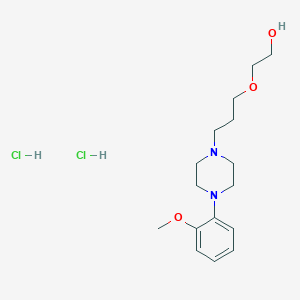

![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)

